molecular formula C22H22O5 B2487428 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 610752-35-7

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2487428
CAS No.: 610752-35-7
M. Wt: 366.413
InChI Key: RTTWAUWEDSXLEG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, also known as DCP-LA, is a synthetic compound that belongs to the family of flavonoids. It was first synthesized in Japan in the 1990s and has since been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Complex Formation

Synthesis and Structural Analysis : Compounds structurally related to "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate" have been synthesized and their structures analyzed, contributing to the field of organic chemistry. For instance, the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been studied. These compounds exhibit potential as ligands in the formation of metal complexes, showcasing their utility in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial and Anti-inflammatory Applications : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and their antibacterial activity evaluated against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds show significant bacteriostatic and bactericidal activity, highlighting their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Biological Evaluation and Cancer Research

Anti-Cancer Activity : Compounds based on the chromenone framework have been evaluated for their anti-proliferative activity against human cancer cells. Notably, certain derivatives have shown micromolar level of in vitro anti-proliferative activity, suggesting their potential as anticancer agents. This includes studies on SAR (structure-activity relationship), highlighting the importance of specific substituents in enhancing biological activity (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWAUWEDSXLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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